molecular formula C12H12F2O4 B130855 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS No. 162401-62-9

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Cat. No. B130855
M. Wt: 258.22 g/mol
InChI Key: IGFDIFLMMLWKKY-UHFFFAOYSA-N
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Patent
US07671066B2

Procedure details

3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) were dissolved in glacial acetic acid (50 ml) and the solution added with a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml). The reaction mixture was stirred at room temperature for 1 hr then water (300 ml) was added so obtaining the precipitation of a solid that was filtered and dried at 40° C. under vacuum (12 g, 48 mmol, 97% yield).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=2[O:14][CH:15]([F:17])[F:16])[CH:9]=[O:10])[CH2:3][CH2:2]1.S(=O)(=O)([OH:20])N.Cl([O-])=O.[Na+]>C(O)(=O)C.O>[CH:1]1([CH2:4][O:5][C:6]2[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=2[O:14][CH:15]([F:16])[F:17])[C:9]([OH:20])=[O:10])[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(CC1)COC=1C=C(C=O)C=CC1OC(F)F
Name
Quantity
7.3 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtaining
CUSTOM
Type
CUSTOM
Details
the precipitation of a solid
FILTRATION
Type
FILTRATION
Details
that was filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum (12 g, 48 mmol, 97% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)COC=1C=C(C(=O)O)C=CC1OC(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.